Azepan-1-yl benzoate

Description

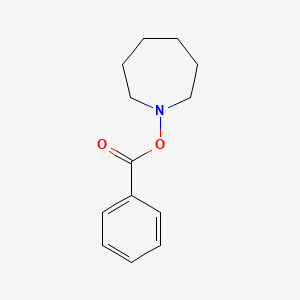

Azepan-1-yl benzoate is a benzoic acid ester where the esterifying group is derived from azepan-1-ol, a seven-membered saturated ring containing one nitrogen atom. Its structure combines a benzoate moiety with a heterocyclic amine, conferring unique physicochemical and biological properties. The compound has been synthesized via electrophilic amination, a method noted for its stereochemical retention and superiority over traditional nucleophilic substitutions in preparing chiral tertiary amines (Fig. 1) .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

azepan-1-yl benzoate |

InChI |

InChI=1S/C13H17NO2/c15-13(12-8-4-3-5-9-12)16-14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-11H2 |

InChI Key |

MUWRBSZLVSMPNK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Azepan-1-yl vs.

- Azepan-1-yl vs. Aromatic Esters : Unlike benzyl benzoate, the azepane group lacks aromaticity, reducing π-π interactions but improving metabolic stability .

Physicochemical Properties

*Predicted based on the azepane ring’s polarity.

Antiproliferative Potential

Microbial Interactions

- Degradation : Rhodococcus sp. CS-1 degrades benzoate via the benzoate pathway (13% of DEGs) . This compound’s heterocycle may slow microbial degradation compared to simpler esters.

- Chemotaxis : P. putida 1290 shows chemotaxis toward benzoate derivatives, with response magnitude influenced by substituents (e.g., benzoate > 3-MBA > salicylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.